Thal-sns-032 -

Thal-sns-032

Catalog Number: EVT-284133
CAS Number:
Molecular Formula: C40H52N8O10S2
Molecular Weight: 869.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
THAL-SNS-032 is a selective CDK9 degrader. THAL-SNS-032 consists of a CDK-binding SNS-032 ligand linked to a thalidomide.

SNS-032

Compound Description: SNS-032 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , ]. It binds to the ATP-binding site of CDK9 and inhibits its kinase activity. SNS-032 has shown antitumor activity in various cancer cell lines, including breast cancer, multiple myeloma, and pancreatic ductal adenocarcinoma [, , , ].

Relevance: SNS-032 is the ligand portion of the PROTAC molecule Thal-SNS-032. Thal-SNS-032 consists of SNS-032 linked to a thalidomide derivative, which recruits the E3 ligase cereblon (CRBN) [, , ]. The binding of Thal-SNS-032 to both CDK9 and CRBN leads to the ubiquitination and subsequent proteasomal degradation of CDK9 [, ]. In contrast, SNS-032 alone does not induce CDK9 degradation but inhibits its activity through direct binding [, , ].

dBET6

Compound Description: dBET6 is a CRBN-mediated proteolysis-targeting chimera (PROTAC) that targets BET bromodomain proteins for degradation []. It consists of a BET inhibitor linked to a CRBN ligand.

Relevance: Like Thal-SNS-032, dBET6 utilizes CRBN for its degradation activity. Studies comparing cellular resistance mechanisms to different PROTACs, including dBET6 and Thal-SNS-032, revealed shared and distinct resistance mechanisms based on the targeted E3 ligase []. For instance, CRISPR knockout of CRBN or components of its associated CRL complex (e.g., CUL4A, COP9 signalosome members) led to decreased sensitivity to both dBET6 and Thal-SNS-032 []. This finding highlights the importance of the E3 ligase in PROTAC functionality and suggests potential for cross-resistance among PROTACs utilizing the same E3 ligase.

ARV-771

Compound Description: ARV-771 is a PROTAC that targets BET bromodomain proteins for degradation []. Unlike dBET6, ARV-771 utilizes the von Hippel-Lindau (VHL) E3 ligase for its activity.

Relevance: ARV-771, along with MZ-1 (another VHL-based BET degrader), were included in comparative studies with CRBN-based PROTACs like Thal-SNS-032 []. While both CRBN- and VHL-based PROTACs demonstrated dependence on the COP9 signalosome for their activity, the specific genes and the magnitude of their impact differed between these two classes []. This observation suggests a differential role of the COP9 signalosome in regulating CUL4ACRBN versus CUL2VHL complexes and underscores the importance of understanding E3 ligase-specific mechanisms for developing effective PROTAC therapies.

MZ-1

Compound Description: MZ-1 is a VHL-mediated PROTAC designed to degrade BET bromodomain proteins []. It functions by recruiting the VHL E3 ligase to induce ubiquitination and subsequent degradation of its targets.

Relevance: Similar to ARV-771, MZ-1 was included in research to compare resistance mechanisms between PROTACs that utilize different E3 ligases []. This study revealed that while both CRBN- and VHL-based PROTACs showed sensitivity to disruptions in the COP9 signalosome, VHL-based degraders were less affected, suggesting subtle differences in their interactions with this complex.

Coumarin Analogs

Compound Description: Researchers have developed coumarin analogs linked to the CDK9 inhibitor SNS-032 that induce autophagic degradation of CDK9/cyclin T1 []. These analogs can simultaneously bind to CDK9 and microtubule-associated protein 1 light chain 3 beta (LC3B), a key component of the autophagy pathway. This interaction facilitates the formation of a ternary complex that leads to lysosome-dependent degradation of CDK9.

Source and Classification

Thal-sns-032 is derived from sns-032, a potent inhibitor of CDK9 that has been studied for its anticancer properties. The compound is classified under small-molecule inhibitors and PROTACs, which are increasingly being explored for their ability to modulate protein levels in a highly selective manner. This classification places Thal-sns-032 among cutting-edge therapeutic agents aimed at overcoming resistance mechanisms in cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thal-sns-032 involves a convergent strategy that utilizes l-aspartic acid as a key building block. The process includes the following steps:

  1. Homodimer Synthesis: L-aspartic acid is employed to create the homodimer necessary for the compound's structure.
  2. Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction is crucial for forming the linker that connects the CDK9 inhibitor to the cereblon E3 ligase ligand.
  3. Final Assembly: The final structure is obtained through careful purification and characterization to ensure the desired purity and activity.

This synthetic route allows for efficient production while maintaining the integrity of the compound's bioactive properties .

Molecular Structure Analysis

Structure and Data

Thal-sns-032 features a unique molecular architecture that enables its function as a PROTAC. The compound consists of:

  • CDK9 Inhibitor Moiety: This part binds specifically to CDK9, inhibiting its kinase activity.
  • Linker: A flexible linker connects the inhibitor to the cereblon ligand, facilitating interaction with the E3 ligase.
  • Cereblon Ligand: This component recruits the ubiquitin-proteasome system to target CDK9 for degradation.

The molecular formula and structural data indicate that Thal-sns-032 has a high affinity for its targets, which is critical for its efficacy in inducing protein degradation .

Chemical Reactions Analysis

Reactions and Technical Details

Thal-sns-032 primarily functions through a mechanism involving targeted protein degradation rather than traditional inhibition. The key reactions include:

  1. Binding to CDK9: Thal-sns-032 binds to CDK9, inhibiting its activity.
  2. Recruitment of E3 Ligase: The cereblon ligand recruits the E3 ubiquitin ligase complex, which tags CDK9 with ubiquitin molecules.
  3. Proteasomal Degradation: Once tagged, CDK9 is directed to the proteasome for degradation, leading to reduced levels of this kinase within the cell.

These reactions highlight Thal-sns-032's innovative approach to modulating protein levels, offering advantages over conventional inhibitors by permanently removing target proteins from cellular processes .

Mechanism of Action

Process and Data

The mechanism of action for Thal-sns-032 involves several key steps:

  1. Inhibition of CDK9 Activity: By binding to CDK9, Thal-sns-032 prevents it from phosphorylating RNA polymerase II, which is essential for transcription.
  2. Induction of Apoptosis: Studies have shown that treatment with Thal-sns-032 leads to increased apoptosis in cancer cell lines, evidenced by elevated levels of DNA damage markers such as pH2AX.
  3. Caspase Activation: The compound activates caspases, which are critical enzymes in the apoptotic pathway, further promoting cell death.

This multi-faceted mechanism underscores Thal-sns-032's potential as an effective therapeutic agent in oncology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thal-sns-032 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on synthesis).
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited aqueous solubility.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for determining formulation strategies and optimizing delivery methods in therapeutic applications .

Applications

Scientific Uses

Thal-sns-032 holds significant promise in various scientific applications:

  1. Cancer Therapy: Its primary application is in treating cancers characterized by overactive CDK9 signaling, such as certain leukemias and solid tumors.
  2. Research Tool: As a PROTAC, it serves as a valuable tool for studying protein function and degradation pathways in cellular biology.
  3. Drug Development: The insights gained from Thal-sns-032 can inform the development of new PROTACs targeting other proteins involved in disease processes.

Properties

Product Name

Thal-sns-032

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide

Molecular Formula

C40H52N8O10S2

Molecular Weight

869.0 g/mol

InChI

InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52)

InChI Key

BXDZOYLPNAIDOC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Solubility

Soluble in DMSO

Synonyms

THAL-SNS-032; THALSNS032; THAL SNS 032; THAL-SNS 032; THAL SNS-032; THAL-SNS032; THALSNS-032

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.